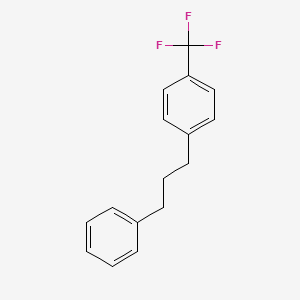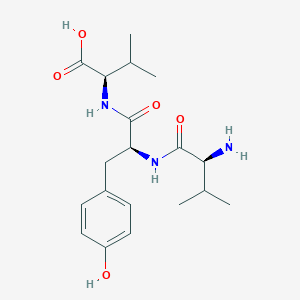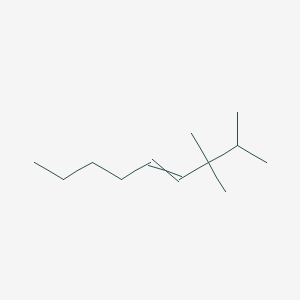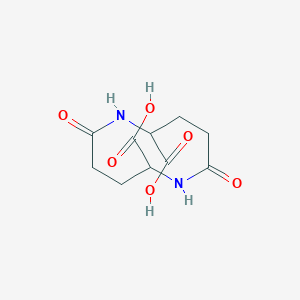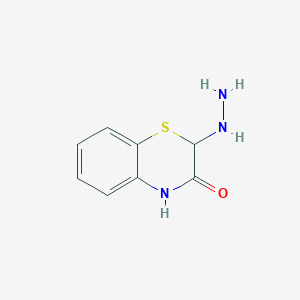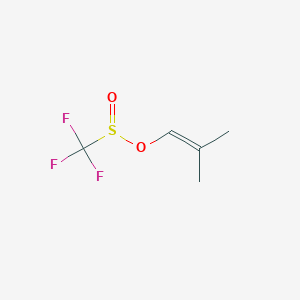![molecular formula C8H9ClO B14497280 Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride CAS No. 63127-28-6](/img/structure/B14497280.png)
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride is a unique organic compound characterized by its tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride typically involves the reaction of Tricyclo[3.1.1.0~3,6~]heptane with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The process involves heating the reactants to a specific temperature to facilitate the formation of the carbonyl chloride derivative.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can also undergo addition reactions with compounds containing multiple bonds, such as alkenes and alkynes.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used for hydrogenation reactions.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while hydrogenation would result in the addition of hydrogen atoms to the tricyclic structure.
Scientific Research Applications
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecular structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, leading to the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.1.1.0~3,6~]heptane: The parent hydrocarbon structure without the carbonyl chloride group.
Tricyclo[2.2.1.0~2,6~]heptane: A similar tricyclic compound with a different ring structure.
Tricyclo[4.1.0.0~2,7~]heptane: Another tricyclic compound with a different arrangement of carbon atoms.
Uniqueness
Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride is unique due to its specific tricyclic structure and the presence of the reactive carbonyl chloride group. This combination of features makes it particularly versatile in chemical synthesis and research applications.
Properties
CAS No. |
63127-28-6 |
|---|---|
Molecular Formula |
C8H9ClO |
Molecular Weight |
156.61 g/mol |
IUPAC Name |
tricyclo[3.1.1.03,6]heptane-6-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-7(10)8-4-1-5(8)3-6(8)2-4/h4-6H,1-3H2 |
InChI Key |
GQCHNYBDJSDCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C2(C1C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


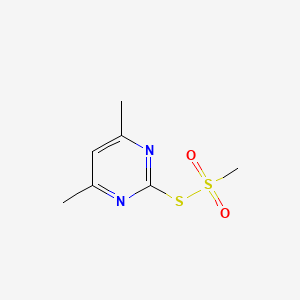
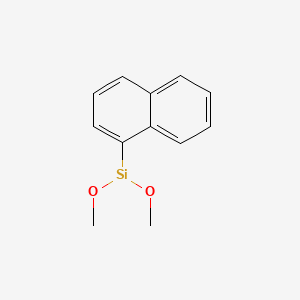

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
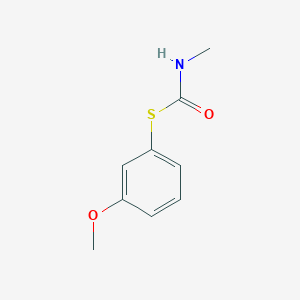
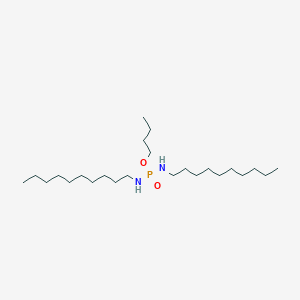
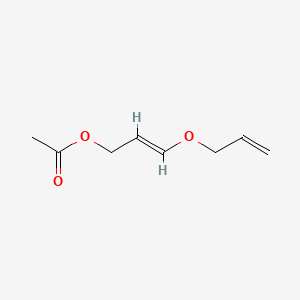
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
